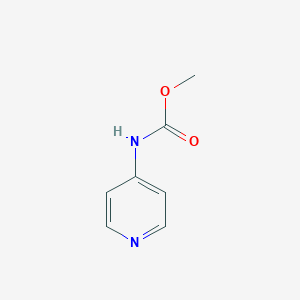
Carbamic acid, 4-pyridinyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, 4-pyridinyl-, methyl ester, also known as methyl carbamate, is a chemical compound with the molecular formula C7H8N2O2. It is a colorless liquid with a faint odor, and it is widely used in various industries, including agriculture, pharmaceuticals, and plastics.
Mécanisme D'action
Methyl carbamate is a carbamate ester, which means that it can undergo hydrolysis in the presence of water or biological fluids to form carbamic acid and an alcohol. The hydrolysis of Carbamic acid, 4-pyridinyl-, methyl ester carbamate is catalyzed by enzymes known as carbamate hydrolases, which are found in various organisms, including bacteria, fungi, and mammals.
Effets Biochimiques Et Physiologiques
Methyl carbamate has been shown to have various biochemical and physiological effects in different organisms. In mammals, it has been reported to have anticonvulsant and sedative properties, and it has been used as a treatment for epilepsy and other neurological disorders. In plants, it has been shown to have herbicidal and growth-regulating effects, and it is used as a pesticide and herbicide.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl carbamate has several advantages and limitations when used in lab experiments. Its advantages include its low toxicity, high stability, and availability. Its limitations include its hydrolysis in the presence of water, which can limit its use in aqueous environments, and its potential for carbamylation of proteins and other biomolecules, which can interfere with experimental results.
Orientations Futures
There are several future directions for research on Carbamic acid, 4-pyridinyl-, methyl ester carbamate. One area of interest is the development of new synthetic methods for producing Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters. Another area of interest is the study of the biochemical and physiological effects of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in different organisms and environments. Finally, the potential applications of Carbamic acid, 4-pyridinyl-, methyl ester carbamate and other carbamate esters in medicine, agriculture, and materials science are also areas of future research.
Méthodes De Synthèse
Methyl carbamate can be synthesized by reacting urea with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:
CO(NH2)2 + CH3OH → CO(NHOMe)2 + H2O
The resulting product, Carbamic acid, 4-pyridinyl-, methyl ester carbamate, can then be purified by distillation or recrystallization.
Applications De Recherche Scientifique
Methyl carbamate has been extensively studied for its various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and plastics. It is also used as a model compound for studying the reactivity and behavior of carbamates in biological systems.
Propriétés
Numéro CAS |
79546-31-9 |
|---|---|
Nom du produit |
Carbamic acid, 4-pyridinyl-, methyl ester |
Formule moléculaire |
C7H8N2O2 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
methyl N-pyridin-4-ylcarbamate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)9-6-2-4-8-5-3-6/h2-5H,1H3,(H,8,9,10) |
Clé InChI |
HAUSEHWKDGUEGE-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC=NC=C1 |
SMILES canonique |
COC(=O)NC1=CC=NC=C1 |
Autres numéros CAS |
79546-31-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



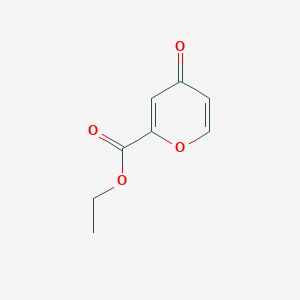
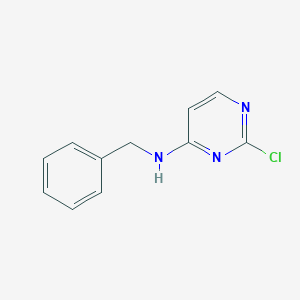
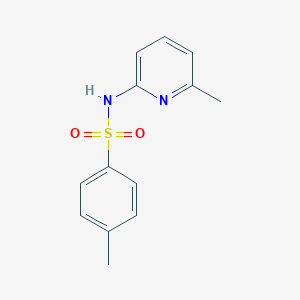
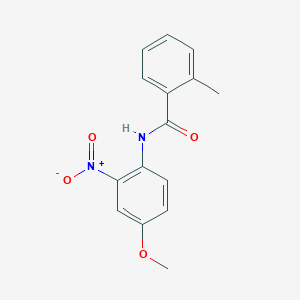
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)
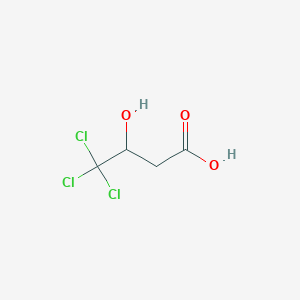
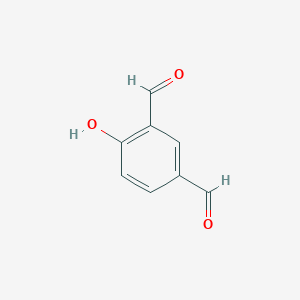
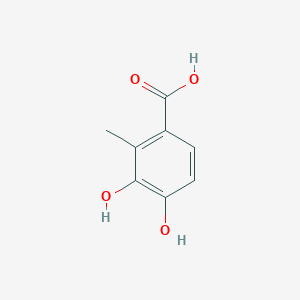
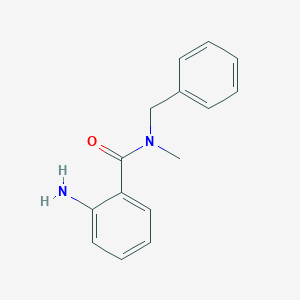
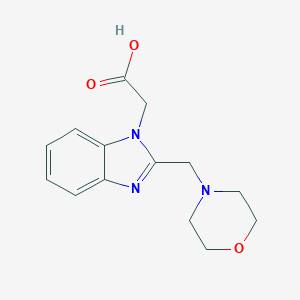
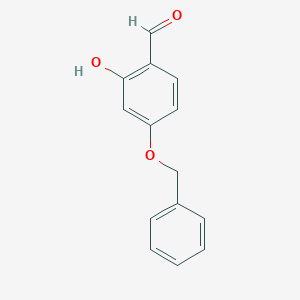
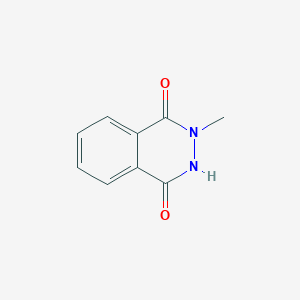
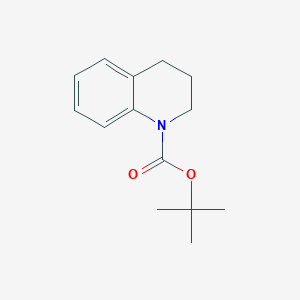
![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)